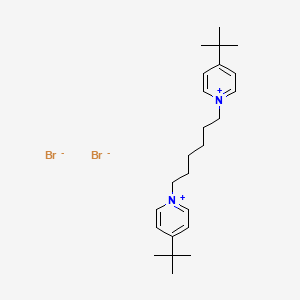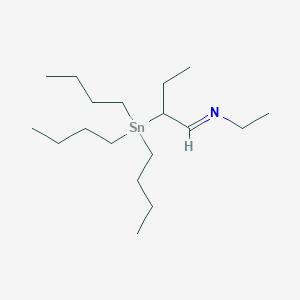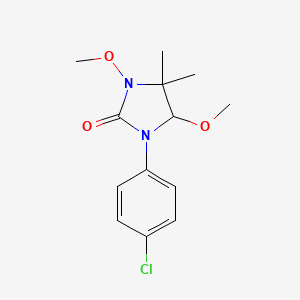
1,1'-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a synthetic organic compound characterized by its unique structure, which includes a hexane backbone linked to two 4-tert-butylpyridinium groups
Méthodes De Préparation
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with hexane-1,6-dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 4-tert-butylpyridine and hexane-1,6-dibromide.
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions under appropriate conditions.
Oxidation and Reduction: The pyridinium groups can participate in redox reactions, where they can be reduced to pyridine or oxidized to N-oxides.
Complex Formation: The compound can form coordination complexes with metal ions, which can be useful in catalysis and materials science.
Common reagents used in these reactions include sodium hydroxide, silver nitrate, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The pyridinium groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal centers. These interactions can modulate the activity of enzymes, alter receptor binding, and facilitate the formation of metal complexes with specific catalytic properties.
Comparaison Avec Des Composés Similaires
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can be compared with similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar hexane backbone but different functional groups, leading to different reactivity and applications.
N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Another compound with a hexane backbone but with hydroxyphenyl groups, used primarily as an antioxidant.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Features a butadiyne linkage instead of a hexane backbone, resulting in different electronic properties and applications.
The uniqueness of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide lies in its combination of a flexible hexane backbone with the electron-rich pyridinium groups, making it versatile for various chemical and biological applications.
Propriétés
Numéro CAS |
61369-00-4 |
|---|---|
Formule moléculaire |
C24H38Br2N2 |
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
4-tert-butyl-1-[6-(4-tert-butylpyridin-1-ium-1-yl)hexyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23(2,3)21-11-17-25(18-12-21)15-9-7-8-10-16-26-19-13-22(14-20-26)24(4,5)6;;/h11-14,17-20H,7-10,15-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
NPSSDMJRCTVRCI-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC=[N+](C=C1)CCCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)



![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
